2-Methoxy-2-methyl-1,3-dioxolane

Descripción general

Descripción

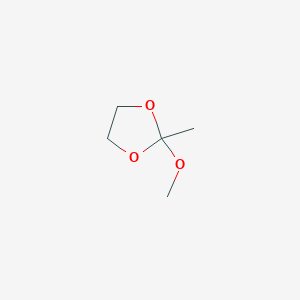

2-Methoxy-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H10O3. It is a colorless liquid with a sweet odor and is known for its stability and low volatility. This compound is part of the dioxolane family, which are cyclic acetals commonly used as solvents and intermediates in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Methoxy-2-methyl-1,3-dioxolane can be synthesized through the acetalization of acetone with methanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Reactants: Acetone and methanol.

Catalyst: A Brönsted or Lewis acid such as p-toluenesulfonic acid or sulfuric acid.

Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the equilibrium towards the formation of the acetal.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. Continuous removal of water using a Dean-Stark apparatus or molecular sieves is employed to enhance yield. The reaction mixture is typically heated to maintain the reflux and ensure complete conversion of the reactants.

Análisis De Reacciones Químicas

Types of Reactions

2-Methoxy-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid, it can hydrolyze back to acetone and methanol.

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Hydrolysis: Acetone and methanol.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted dioxolanes depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Methoxy-2-methyl-1,3-dioxolane is widely used as a solvent and protecting group for carbonyl compounds. Its ability to form stable acetal structures allows chemists to manipulate sensitive functional groups without degradation during synthetic processes.

- Example Reaction : It participates in the synthesis of complex organic molecules by providing a protective environment for reactive intermediates, facilitating selective reactions while minimizing side products.

Medicinal Chemistry

The compound has been investigated for its potential as a precursor in the synthesis of bioactive molecules, particularly nucleosides.

- Case Study : Research has shown that derivatives of this compound can act as inhibitors of HIV. Specifically, compounds derived from this dioxolane have been synthesized and tested for their efficacy against viral replication processes .

Polymer Science

In polymer chemistry, this compound serves as a monomer or co-monomer in the production of various polymeric materials. Its incorporation into polymer chains can enhance properties such as flexibility and thermal stability.

- Application : It has been utilized in the development of poly(ethylene glycol) (PEG)-based materials which are important in biomedical applications due to their biocompatibility .

Comparative Data Table

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Solvent and protecting group for carbonyl compounds | Facilitates selective reactions |

| Medicinal Chemistry | Precursor for bioactive nucleosides | Potential HIV inhibitors |

| Polymer Science | Monomer in polymer production | Enhances flexibility and thermal stability |

Mecanismo De Acción

The mechanism of action of 2-Methoxy-2-methyl-1,3-dioxolane primarily involves its role as a protecting group for carbonyl compounds. It forms stable cyclic acetals with aldehydes and ketones, preventing them from undergoing unwanted reactions during synthetic processes. The formation and cleavage of these acetals are typically catalyzed by acids, which facilitate the reversible transformation between the acetal and the carbonyl compound.

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler analog without the methoxy and methyl groups.

2-Methyl-1,3-dioxolane: Similar structure but lacks the methoxy group.

2-Methoxy-1,3-dioxolane: Lacks the methyl group compared to 2-Methoxy-2-methyl-1,3-dioxolane.

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer specific chemical properties such as increased stability and reactivity in certain reactions. This makes it particularly useful as a protecting group and intermediate in organic synthesis.

Actividad Biológica

2-Methoxy-2-methyl-1,3-dioxolane (C5H10O3) is a cyclic organic compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is characterized by a dioxolane ring structure, which contributes to its unique chemical reactivity and biological interactions. The compound's molecular structure is represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 118.13 g/mol |

| Boiling Point | 144 °C |

| Solubility | Soluble in water |

| Density | 1.05 g/cm³ |

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Notably, it has been studied for its effects on cellular signaling pathways.

1. Interaction with Receptors

Research indicates that this compound acts as an agonist for certain G protein-coupled receptors (GPCRs), particularly the Lysophosphatidic Acid Receptor 3 (LPA3). This interaction triggers a cascade of intracellular signaling events.

- Calcium Release : The compound induces calcium release from intracellular stores in various cell types, including cancer cells.

- MAPK and Akt Pathway Activation : It activates critical survival pathways such as MAPK and Akt, promoting cell proliferation and survival.

2. Cytokine Production

Studies have shown that this compound can enhance the production of pro-inflammatory cytokines like IL-6 and IL-8. This effect is particularly relevant in inflammatory contexts where it may modulate immune responses.

3. Hematopoietic Modulation

The compound has demonstrated potential in influencing hematopoiesis by promoting erythropoiesis (red blood cell formation) while inhibiting megakaryopoiesis (platelet formation) through LPA3 activation.

Case Studies

Several studies have highlighted the efficacy of this compound in various experimental models:

In Vitro Studies

In vitro experiments have shown that the compound effectively induces calcium release and activates signaling pathways in LPA3-expressing cell lines. For example:

- Human ovarian cancer cells treated with this compound exhibited significant MAPK pathway activation and increased cytokine production.

In Vivo Studies

In vivo studies using mouse models have demonstrated the therapeutic potential of this compound:

- In a sepsis model, treatment with this compound resulted in improved survival rates and reduced organ damage due to its anti-inflammatory properties.

Therapeutic Applications

The unique biological activities of this compound suggest several potential therapeutic applications:

1. Anti-Cancer Therapy

Due to its ability to activate survival pathways in cancer cells, there is a growing interest in exploring this compound as a potential anti-cancer agent.

2. Anti-inflammatory Applications

Given its role in cytokine production modulation, it may be useful in treating inflammatory diseases or conditions characterized by excessive inflammation.

Propiedades

IUPAC Name |

2-methoxy-2-methyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-5(6-2)7-3-4-8-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFWJJSGESLDGKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455655 | |

| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19798-71-1 | |

| Record name | 2-methoxy-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.